N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazinoindole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazinoindole Moiety: This involves the condensation of indole derivatives with triazine precursors, often requiring catalysts and specific temperature conditions.
Linking the Two Moieties: The final step involves the formation of the sulfanylacetamide linkage, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
Medicinally, N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole and triazinoindole moieties could play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide: shares similarities with other compounds containing oxadiazole or triazinoindole structures.
This compound: can be compared to other sulfanylacetamide derivatives.
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C21H18N8O2S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N8O2S/c22-18-19(28-31-27-18)23-16(30)12-32-21-24-20-17(25-26-21)14-8-4-5-9-15(14)29(20)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,22,27)(H,23,28,30) |
InChI Key |
DNLWSONRMGMOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NON=C5N |
Origin of Product |
United States |
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